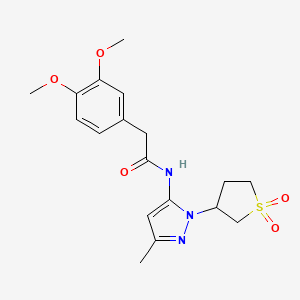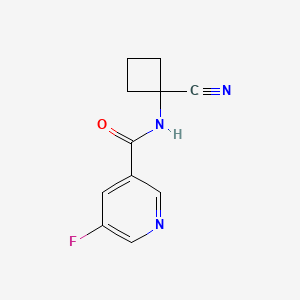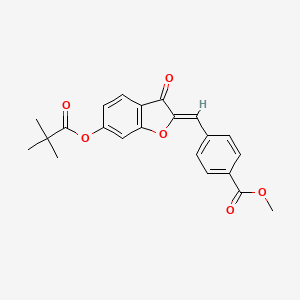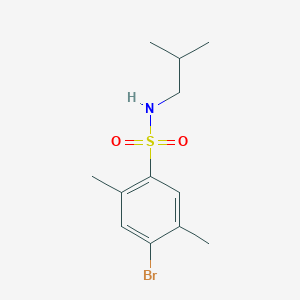![molecular formula C20H23NO3 B2955367 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-16-2](/img/structure/B2955367.png)
3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains functional groups such as ether, benzene, and oxazole .
Molecular Structure Analysis
The molecular structure of this compound seems to be quite complex, with multiple rings and functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also contains a benzene ring, which is a six-membered ring with alternating double bonds .
科学的研究の応用
Synthesis Techniques
- A study by Gabriele et al. (2006) explored the synthesis of benzoxazol derivatives, like 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one, demonstrating a novel approach that involves tandem oxidative aminocarbonylation-cyclization. This technique signifies advancements in the synthesis of complex organic compounds (Gabriele et al., 2006).
Catalytic Properties
- Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating the potential of such structures, similar to our compound of interest, in catalyzing the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Photostability and Photochemistry
- Krzyżanowska and Olszanowski (1994) researched the photostability of hydroxyoxime extractants of metals, which includes compounds structurally related to this compound. This study provides insights into the behavior of such compounds under UV light exposure, relevant for materials science and photochemical applications (Krzyżanowska & Olszanowski, 1994).
Antimicrobial Activities
- The antimicrobial properties of related compounds were investigated by Vinusha et al. (2015). They synthesized Schiff base ligands with similarities to the structure of our compound and tested them for antibacterial and antifungal activities, revealing the potential of such compounds in pharmaceutical applications (Vinusha et al., 2015).
Novel Synthesis Methods
- Agag and Takeichi (2003) developed new benzoxazine monomers containing allyl groups. Their work highlights the versatility of benzoxazine chemistry, which is relevant for our compound, especially in the context of high-performance thermosets in material science (Agag & Takeichi, 2003).
Environmental and Economical Synthesis
- Zhang et al. (2011) presented an environmentally friendly and economically sustainable synthesis method for 2-aminobenzothiazoles and 2-aminobenzoxazoles, closely related to our compound of interest. This approach emphasizes green chemistry principles, underscoring the importance of sustainable methods in chemical synthesis (Zhang et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)16-7-5-15(4)12-19(16)23-10-9-21-17-11-14(3)6-8-18(17)24-20(21)22/h5-8,11-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXUVRYICOKHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=C(C=CC(=C3)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2955288.png)
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2955289.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2955291.png)

![(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2955293.png)

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2955295.png)
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2955297.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester](/img/structure/B2955298.png)

![N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2955306.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
![1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2955308.png)
